molecular formula C13H19N B15323187 1-(2,4-Dimethylphenyl)cyclopentan-1-amine

1-(2,4-Dimethylphenyl)cyclopentan-1-amine

Cat. No.: B15323187
M. Wt: 189.30 g/mol
InChI Key: ZUDQRUAMOKRSON-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylphenyl)cyclopentan-1-amine is an organic compound with the molecular formula C13H19N. This compound is characterized by a cyclopentane ring substituted with an amine group and a 2,4-dimethylphenyl group. It is a versatile chemical used in various research and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dimethylphenyl)cyclopentan-1-amine typically involves the reaction of cyclopentanone with 2,4-dimethylphenylamine under reductive amination conditions. The process can be catalyzed by various reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an organic solvent like ethanol or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. The final product is typically purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dimethylphenyl)cyclopentan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid, halogens.

Major Products Formed:

    Oxidation: Imines, nitriles.

    Reduction: Secondary amines, tertiary amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

1-(2,4-Dimethylphenyl)cyclopentan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: The compound can be used in the design of biologically active molecules, such as pharmaceuticals and agrochemicals. Its amine group allows for easy modification and conjugation with other bioactive moieties.

    Medicine: Research into potential therapeutic applications includes its use as a precursor for drug development, particularly in the synthesis of compounds with potential neurological or anti-inflammatory effects.

    Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(2,4-Dimethylphenyl)cyclopentan-1-amine exerts its effects depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through its amine group. This interaction can modulate biochemical pathways and lead to desired therapeutic effects. The exact molecular targets and pathways involved would depend on the specific context of its use.

Comparison with Similar Compounds

1-(2,4-Dimethylphenyl)cyclopentan-1-amine can be compared with other similar compounds, such as:

    1-(2,4-Dimethylphenyl)cyclohexan-1-amine: This compound has a cyclohexane ring instead of a cyclopentane ring, which may result in different chemical reactivity and biological activity.

    1-(2,4-Dimethylphenyl)cyclopropan-1-amine: The smaller cyclopropane ring can lead to increased ring strain and different reaction pathways.

    1-(2,4-Dimethylphenyl)cyclobutan-1-amine: The cyclobutane ring provides a balance between ring strain and stability, offering unique properties compared to the cyclopentane derivative.

The uniqueness of this compound lies in its specific ring size and substitution pattern, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

1-(2,4-dimethylphenyl)cyclopentan-1-amine

InChI

InChI=1S/C13H19N/c1-10-5-6-12(11(2)9-10)13(14)7-3-4-8-13/h5-6,9H,3-4,7-8,14H2,1-2H3

InChI Key

ZUDQRUAMOKRSON-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2(CCCC2)N)C

Origin of Product

United States

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